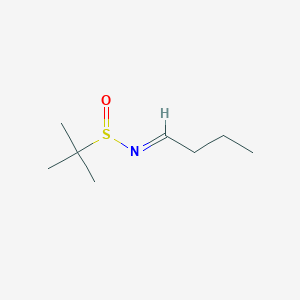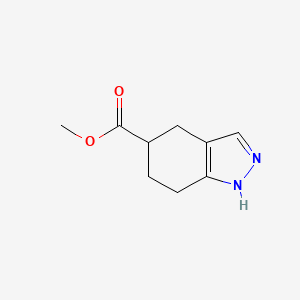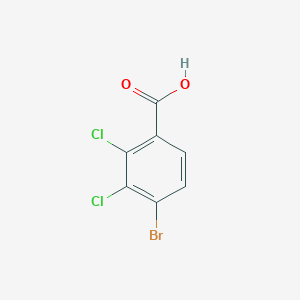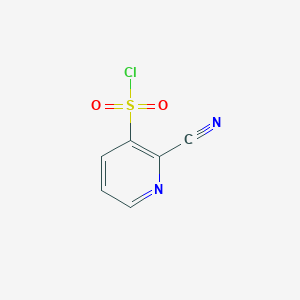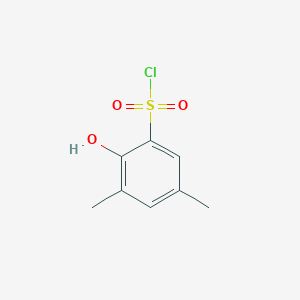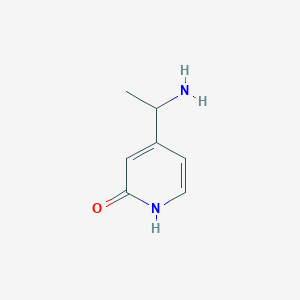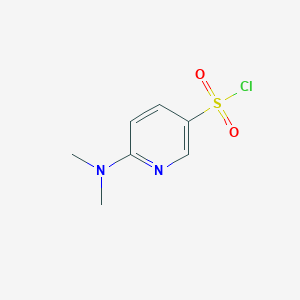![molecular formula C8H6BrN3OS B1527125 N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide CAS No. 1112982-76-9](/img/structure/B1527125.png)
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide
Vue d'ensemble
Description
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide is a heterocyclic compound with the molecular formula C8H6BrN3OS and a molecular weight of 272.12 g/mol . This compound features a thiazole ring fused to a pyridine ring, with a bromine atom at the 5-position of the thiazole ring and an acetamide group at the 2-position of the pyridine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide typically involves the annulation of a thiazole ring to a pyridine derivative . One common method starts with the bromination of a thiazole precursor, followed by the coupling of the brominated thiazole with a pyridine derivative under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions . The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the thiazole ring can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thiazole ring.
Acylation and Alkylation Reactions: The acetamide group can be further modified through acylation or alkylation reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Bases: Potassium carbonate, sodium hydride
Catalysts: Palladium catalysts, copper catalysts
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride (LAH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce sulfoxides, sulfones, or reduced thiazole derivatives .
Applications De Recherche Scientifique
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other protein targets.
Biological Research: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Biology: It serves as a probe for studying biological pathways and molecular interactions involving thiazole and pyridine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes, including catalysts and ligands for various chemical reactions.
Mécanisme D'action
The mechanism of action of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as kinase enzymes . The compound binds to the active site of the enzyme, inhibiting its activity by forming strong interactions with key amino acid residues . This inhibition can disrupt various signaling pathways, leading to the observed biological effects . The electron-deficient nature of the thiazole ring and the presence of the bromine atom enhance its binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide can be compared with other thiazole and pyridine derivatives, such as:
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but differ in the position and type of substituents.
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-bromothiazole have similar thiazole rings but lack the fused pyridine ring.
Pyridine Derivatives: Compounds such as 2-acetylpyridine and 2-bromopyridine have similar pyridine rings but lack the fused thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both thiazole and pyridine rings, which contribute to its distinct chemical and biological properties .
Propriétés
IUPAC Name |
N-(5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3OS/c1-4(13)10-8-11-5-2-3-6(9)12-7(5)14-8/h2-3H,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGFPKWDFAFFFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)N=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718287 | |
| Record name | N-(5-Bromo[1,3]thiazolo[5,4-b]pyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112982-76-9 | |
| Record name | N-(5-Bromo[1,3]thiazolo[5,4-b]pyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527042.png)
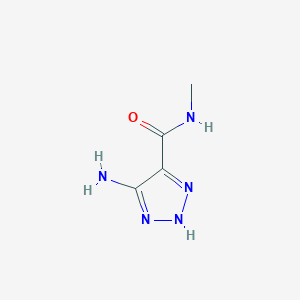
![cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1527044.png)
